molecular formula C12H15ClN2O2S B2717816 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1215692-26-4

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride

Cat. No.: B2717816
CAS No.: 1215692-26-4
M. Wt: 286.77
InChI Key: HPZPXGBLGPTLFZ-UHFFFAOYSA-N
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Description

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 5-position and a morpholine moiety at the 2-position. The hydrochloride salt form improves solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-(5-methoxy-1,3-benzothiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.ClH/c1-15-9-2-3-11-10(8-9)13-12(17-11)14-4-6-16-7-5-14;/h2-3,8H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZPXGBLGPTLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with 4-(2-chloroethyl)morpholine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity of the synthesized compound is confirmed through various analytical techniques such as IR, NMR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The methoxy group and morpholine moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new therapeutic agents, particularly in treating neurodegenerative diseases and depression. Research indicates that derivatives of benzothiazole, including 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride, possess inhibitory activity against key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) . These enzymes are critical in the pathophysiology of neurodegenerative conditions.

Table 1: Biological Activities of this compound

Activity TypeTarget EnzymeInhibition ActivityReference
MAO InhibitionMAO-BIC50 = 14.80 μM
ChE InhibitionButyrylcholinesteraseIC50 = 14.61 μM
Antidepressant ActivityForced Swim TestReduced immobility

Anticancer Research

The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Studies have demonstrated that thiazole derivatives exhibit significant anticancer properties, with some derivatives showing enhanced antiproliferative activity against melanoma and prostate cancer cells . The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can significantly improve biological activity.

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer TypeIC50 ValueReference
4gMelanomaLow nM range
4dProstate CancerLow nM range

Case Study 1: Neurodegenerative Diseases

A study published in PMC evaluated the effects of benzothiazole derivatives on neurodegenerative diseases complicated by depression. Among several tested compounds, this compound demonstrated significant MAO-B inhibitory activity, which is crucial for managing symptoms associated with these conditions. The study concluded that such compounds could lead to new strategies for treatment .

Case Study 2: Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit antimicrobial properties. A specific derivative was tested against various bacterial strains and showed promising results in inhibiting growth, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . Molecular docking studies have provided insights into the three-dimensional geometrical view of the ligand binding to their protein receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(5-methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Halogen Substitutions

  • 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Compound 1 in ): Substituents: Bromine (4-position) and chlorine (6-position) on the benzothiazole core. Activity: Exhibited 52.1% inhibition of PI3Kβ kinase at 1 μM, significantly higher than chloro/bromo-substituted analogs (e.g., 11.7% for Compound 3) .

Morpholine-Linked Thiazole Derivatives

  • VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine):
    • Substituents: Phenyl group at the thiazole 4-position.
    • Application: Studied for androgen receptor (AR) modulation in prostate cancer models .
    • Comparison: The benzo[d]thiazole core in the target compound provides greater aromaticity and rigidity than VPC-14228’s phenyl-thiazole system, which may influence target selectivity.

Anti-Inflammatory Thiazole Derivatives

  • THIO (4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methylisoxazol-5(4H)-one): Substituents: Hydrazono-isoxazolone and methoxyphenyl groups. Activity: Demonstrated analgesic and anti-inflammatory effects in preclinical models . Key Difference: The morpholine group in the target compound replaces the hydrazono-isoxazolone, likely altering pharmacokinetic properties (e.g., metabolic stability).

Fungicidal Thiazole-Piperidine Derivatives

  • 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one: Substituents: Piperidine and dihydroisoxazole groups. Application: Patent-protected as a fungicide for crop protection .

Research Findings and Trends

  • Substituent Effects: Electron-donating groups (e.g., methoxy) on benzothiazole enhance kinase inhibition compared to halogenated analogs, as seen in PI3Kβ studies .
  • Morpholine Advantage: Morpholine-linked compounds (e.g., VPC-14228) exhibit improved solubility and bioavailability over non-polar analogs .
  • Conformational Flexibility: Isostructural thiazole derivatives () show that substituent orientation (e.g., perpendicular fluorophenyl groups) impacts binding pocket compatibility .

Biological Activity

4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride is a synthetic compound that combines a morpholine ring with a benzothiazole moiety. Its unique structure suggests potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H14ClN3O2S
  • Molecular Weight : 270.77 g/mol

The presence of the methoxy group in the benzothiazole enhances solubility and may influence biological interactions. The compound has been synthesized through various methods involving key reactions that facilitate its formation.

Biological Activity Overview

Research indicates that compounds containing morpholine and benzothiazole moieties exhibit significant biological activities, particularly:

  • Anti-inflammatory : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed, suggesting potential applications in treating inflammatory conditions.
  • Anticancer : Similar compounds have shown cytotoxic effects against cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenases, which play a crucial role in inflammatory processes.
  • Cell Cycle Disruption : It binds to tubulin, inhibiting its polymerization and affecting microtubule dynamics, which is vital for cell division.
  • Molecular Docking Studies : Computational analyses suggest effective binding to target proteins, influencing their activity and potentially leading to therapeutic effects.

Anti-inflammatory Activity

A study demonstrated that derivatives similar to this compound effectively inhibited COX enzymes in vitro. This inhibition correlates with reduced production of inflammatory mediators, indicating potential for treating conditions like arthritis.

Anticancer Activity

Research on structurally related compounds revealed significant anticancer properties. For instance, SMART compounds demonstrated potent cytotoxicity against various cancer cell lines by binding to the colchicine site on tubulin, leading to G(2)/M phase arrest in the cell cycle .

CompoundCell Line TestedIC50 (µM)Mechanism
SMART-HPC-3 (Prostate)<0.01Tubulin inhibition
SMART-FA375 (Melanoma)<0.01Tubulin inhibition

In Vivo Studies

In vivo efficacy studies showed that treatments with these compounds led to significant tumor reduction in xenograft models without notable neurotoxicity, suggesting a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for 4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride?

A robust method involves coupling 5-methoxybenzo[d]thiazol-2-amine with a morpholine-derived intermediate. For example, describes a two-step process:

Intermediate synthesis : React substituted 2-aminobenzothiazoles with N-phenyl anthranilic acid to form substituted benzamides.

Final step : Treat intermediates with 4-(2-chloroethyl)morpholine hydrochloride under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to yield the target compound.
Key parameters: Temperature (80–100°C), reaction time (6–12 h), and stoichiometric control (1:1.2 molar ratio of intermediate to morpholine derivative) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with theoretical predictions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 3.4–3.7 ppm).
  • X-ray crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement, as demonstrated for benzothiazole derivatives in .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion at m/z corresponding to C₁₃H₁₆ClN₂O₂S).

Q. What solvent systems are suitable for purification?

Recrystallization from DMF-acetic acid (3:1 v/v) or DMF-ethanol (1:2 v/v) yields high-purity crystals (>95%), as shown for structurally analogous thiazolidinones in . For column chromatography, use silica gel with ethyl acetate/hexane (1:1) or dichloromethane/methanol (9:1) .

Advanced Research Questions

Q. How does the methoxy substituent influence electronic properties and reactivity?

The 5-methoxy group on the benzothiazole ring acts as an electron-donating group, enhancing nucleophilic aromatic substitution (SNAr) reactivity at the thiazole C2 position. This was observed in , where methoxyphenylhydrazine facilitated regioselective indole formation. Computational studies (DFT) can quantify this effect by analyzing HOMO-LUMO gaps and charge distribution .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize in vitro protocols (e.g., cell lines, incubation time). used RAW264.7 macrophages for anti-inflammatory assays with LPS-induced TNF-α as a benchmark.
  • Purity thresholds : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities <2% are critical for reproducibility.
  • Structural analogs : Compare with derivatives lacking the methoxy group (e.g., 5-H-benzo[d]thiazole analogs) to isolate substituent effects .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Docking simulations : Map interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). used AutoDock Vina to predict binding affinities of morpholine derivatives.
  • ADMET profiling : Predict pharmacokinetics (e.g., logP ≈ 2.1 for optimal blood-brain barrier penetration) using SwissADME or similar tools.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving the morpholine ring?

  • Optimize leaving groups : Replace chloride in 4-(2-chloroethyl)morpholine hydrochloride with tosylate for faster SN2 displacement ( ).
  • Catalytic systems : Use KI (10 mol%) as a phase-transfer catalyst in biphasic solvent systems (water/DCM).
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h at 120°C (30% yield improvement observed in for pyrazole derivatives) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Identify distinct crystal forms (e.g., Form I vs. Form II) based on diffraction peaks at 2θ = 12.5°, 18.7°.
  • DSC/TGA : Monitor melting points and thermal stability (decomposition >200°C indicates stable polymorphs).
  • Raman spectroscopy : Detect subtle conformational differences (e.g., morpholine ring puckering) .

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